N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide” is a chemical compound . It’s a small-molecule inhibitor that can anchor into the KAc binding pocket of BRD4 as an acetylated lysine mimic .
Synthesis Analysis
The synthesis of this compound involves forming a direct hydrogen bond with the conserved asparagine 140 (N140) at the bottom of the pocket and indirect hydrogen bonds via a water molecule .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of C18H14N2O2S .Physical and Chemical Properties Analysis
The compound has a molecular weight of 322.4 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 3. Its exact mass is 322.07759887 g/mol .Aplicaciones Científicas De Investigación
Radioiodinated Benzamide for Imaging Breast Cancer
A study investigated the use of a radioiodinated benzamide, specifically designed for sigma receptor binding, as a potential imaging agent for breast cancer. This research involved the chemical synthesis, pharmacological evaluation, and in vivo pharmacokinetics of the compound, demonstrating its ability to selectively bind to sigma sites in breast cancer cells and its potential for imaging applications in breast cancer diagnosis (C. John et al., 1999).
Development of Cystic Fibrosis Treatments
Another study focused on the development of compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) for cystic fibrosis therapy. The research identified a potent compound, demonstrating its ability to correct defective cellular processing of the DeltaF508-CFTR, which is a common mutation in cystic fibrosis patients. The study highlights the significance of structural modifications in enhancing the therapeutic efficacy of benzamide derivatives (G. Yu et al., 2008).
Synthesis and Evaluation of Anticancer Agents
Research into the synthesis and anticancer evaluation of benzamide derivatives showcased the potential of these compounds in treating various cancer types. One study designed and synthesized a series of benzamide derivatives, evaluating their anticancer activity against multiple cancer cell lines. The results indicated that several derivatives exhibited significant anticancer activity, underscoring the importance of benzamide scaffolds in developing new anticancer agents (B. Ravinaik et al., 2021).
Histone Deacetylase Inhibitors for Alzheimer's Disease
A notable study developed a series of benzamide-based histone deacetylase (HDAC) inhibitors, specifically targeting HDAC6. One compound demonstrated potent inhibitory activity and showed potential in ameliorating Alzheimer's disease phenotypes, such as reducing tau protein phosphorylation and aggregation. This research highlights the therapeutic potential of benzamide derivatives in the treatment of neurodegenerative diseases (Hsueh-Yun Lee et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-5-20-14-10-9-13(19-17(22)18(2,3)4)11-7-6-8-12(15(11)14)16(20)21/h6-10H,5H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIBVCKIITEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C(C)(C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.